5,6-Difluoropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoropyridine-3-carbonitrile: is a fluorinated pyridine derivative with the molecular formula C6H2F2N2 It is a heterocyclic compound containing both fluorine and nitrile functional groups
Scientific Research Applications
5,6-Difluoropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoropyridine-3-carbonitrile typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms replace hydrogen atoms on the pyridine ring. This can be achieved using reagents such as cesium fluoride and pentafluoropyridine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using efficient fluorinating agents. The process is optimized for high yield and purity, often requiring specialized equipment to handle the reactive fluorine species .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoropyridine-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products:
Amines: From reduction of the nitrile group.
Carboxylic Acids: From oxidation of the nitrile group.
Substituted Pyridines: From nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 5,6-Difluoropyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
- 3,5-Difluoropyridine-2-carbonitrile
- 2,3,5,6-Tetrafluoropyridine
- Pentafluoropyridine
Comparison: 5,6-Difluoropyridine-3-carbonitrile is unique due to the specific positioning of the fluorine atoms and the nitrile group on the pyridine ring. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other fluorinated pyridines. For example, 3,5-Difluoropyridine-2-carbonitrile has a different substitution pattern, which can lead to variations in its chemical behavior and applications .
Properties
IUPAC Name |
5,6-difluoropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMVTQXCDCQVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.